molecular formula C14H13N3O3 B11998195 N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide

N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide

Cat. No.: B11998195
M. Wt: 271.27 g/mol
InChI Key: MXFPASGNADDRRG-UHFFFAOYSA-N
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Description

N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a phenoxyacetyl group attached to a pyridine-3-carbohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carbohydrazide with phenoxyacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

    Step 1: Dissolve pyridine-3-carbohydrazide in an appropriate solvent, such as dichloromethane or ethanol.

    Step 2: Add phenoxyacetyl chloride dropwise to the solution while maintaining the temperature at around 0-5°C.

    Step 3: Add triethylamine to the reaction mixture to neutralize the hydrochloric acid.

    Step 4: Stir the reaction mixture at room temperature for several hours.

    Step 5: Isolate the product by filtration or extraction, followed by purification using recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the synthesis and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The phenoxyacetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce hydrazines or amines. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial, anticancer, and anti-inflammatory properties.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.

    Materials Science: It is used in the development of novel materials with specific electronic, optical, or catalytic properties.

Mechanism of Action

The mechanism of action of N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, in antimicrobial applications, it may inhibit bacterial enzymes, disrupting essential metabolic pathways and leading to cell death.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-furylmethylidene)pyridine-3-carbohydrazide
  • N’-(1-(2-thienyl)ethylidene)pyridine-3-carbohydrazide
  • Phenoxyacetamide derivatives

Uniqueness

N’-(2-phenoxyacetyl)pyridine-3-carbohydrazide is unique due to its specific structural features, such as the phenoxyacetyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, selectivity, or potency in its applications.

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

N'-(2-phenoxyacetyl)pyridine-3-carbohydrazide

InChI

InChI=1S/C14H13N3O3/c18-13(10-20-12-6-2-1-3-7-12)16-17-14(19)11-5-4-8-15-9-11/h1-9H,10H2,(H,16,18)(H,17,19)

InChI Key

MXFPASGNADDRRG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NNC(=O)C2=CN=CC=C2

Origin of Product

United States

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